molecular formula C52H63BF4N2O2 B1487345 6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe CAS No. 2221950-84-9

6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe

Cat. No. B1487345
M. Wt: 834.9 g/mol
InChI Key: VZWMKYVRHXTKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe is a useful research compound. Its molecular formula is C52H63BF4N2O2 and its molecular weight is 834.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Organic Synthesis and Material Science

Aroylketenes and Fischer’s Base Interactions

  • Research by Konovalova et al. (2011) discusses the acylation of Fischer’s base with aroylketenes to produce specific heterocyclic compounds. This study highlights the versatility of Fischer's base in synthesizing novel organic compounds with potential applications in material science and pharmaceuticals (Konovalova et al., 2011).

Photoelectric Conversion in Solar Cells

  • Wu et al. (2009) explored the use of carboxylated cyanine dyes for improving the photoelectric conversion efficiency of dye-sensitized solar cells. This research demonstrates how complex organic dyes can enhance solar energy harvesting, indicating the potential of such compounds in renewable energy technologies (Wu et al., 2009).

N-Heterocyclic Carbene Complexes

  • Li et al. (2010) synthesized and characterized a series of N-heterocyclic carbene (NHC) complexes, studying their stability and reactivity under oxidative conditions. This work contributes to the understanding of metal-NHC ligand interactions, potentially useful in catalysis and organic synthesis (Li et al., 2010).

properties

IUPAC Name

(2Z)-6-butoxy-2-[(Z)-3-[(3E)-3-[(Z)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H63N2O2.BF4/c1-7-11-31-53-44(40-21-17-23-42-48(55-33-13-9-3)29-27-46(53)50(40)42)25-15-19-38-35-39(37-52(5,6)36-38)20-16-26-45-41-22-18-24-43-49(56-34-14-10-4)30-28-47(51(41)43)54(45)32-12-8-2;2-1(3,4)5/h15-30,35H,7-14,31-34,36-37H2,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWMKYVRHXTKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)OCCCC)C=CC=C3C1=CC=CC4=CC(=CC=CC5=[N+](C6=C7C5=CC=CC7=C(C=C6)OCCCC)CCCC)CC(C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)OCCCC)C=CC=C3/C1=C/C=C\C4=C/C(=C/C=C\C5=[N+](C6=C7C5=CC=CC7=C(C=C6)OCCCC)CCCC)/CC(C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H63BF4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe
Reactant of Route 2
6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe
Reactant of Route 3
Reactant of Route 3
6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe
Reactant of Route 4
Reactant of Route 4
6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe
Reactant of Route 5
Reactant of Route 5
6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe
Reactant of Route 6
Reactant of Route 6
6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe

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